molecular formula C8H15ClN2O B7360045 6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride

6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride

Cat. No.: B7360045
M. Wt: 190.67 g/mol
InChI Key: HTGSRSORTHEHQB-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride is a chemical building block featuring a spiro[3.3]heptane core, a scaffold of significant interest in medicinal chemistry and drug discovery. The spiro[3.3]heptane structure is a valuable, rigid aliphatic spacer that can be used to conformationally restrict molecules, a strategy often employed to improve the potency and selectivity of potential drug candidates . This compound presents researchers with both an amine and a carboxamide functional group on the scaffold, making it a versatile intermediate for constructing more complex molecules. While specific biological data for this exact compound is not widely published, spiro[3.3]heptane derivatives are actively explored in scientific research as novel isosteres for six-membered rings and other structural motifs, and have been investigated as conformational probes for biologically active conformations, such as in libraries of glutamic acid analogs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available safety data sheets and handling instructions prior to use.

Properties

IUPAC Name

2-aminospiro[3.3]heptane-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSRSORTHEHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Aminospiro[3.3]heptane-2-carboxylic Acid Hydrochloride

The synthesis begins with the construction of the spirocyclic carboxylic acid precursor. A documented approach involves nucleophilic substitution reactions using mesyl chloride to form a reactive intermediate, followed by ammonia treatment to introduce the amine group. For instance, spiro[3.3]heptane-2-carboxylic acid derivatives undergo mesylation at the 6-position, enabling displacement by ammonia under controlled conditions. This yields 6-aminospiro[3.3]heptane-2-carboxylic acid hydrochloride, which serves as the critical intermediate for subsequent amidation.

Conversion to Carboxamide

The carboxylic acid group at position 2 is converted to the carboxamide via a two-step protocol:

  • Activation to Acid Chloride : Treatment with oxalyl chloride in dichloromethane (DCM) and a catalytic amount of dimethylformamide (DMF) generates the acyl chloride.

  • Ammonolysis : Reaction with concentrated ammonium hydroxide in tetrahydrofuran (THF) affords the carboxamide.

Example Protocol

  • Starting Material : 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride (1.0 g, 5.2 mmol)

  • Reagents : Oxalyl chloride (0.5 mL, 5.7 mmol), DMF (1 drop), NH4OH (5 mL)

  • Conditions : Stir in DCM at room temperature for 2 hours, then add NH4OH and stir overnight.

  • Yield : 89%.

Spiro Ring Construction via Decarboxylation

Decarboxylation of Spirocyclic Dicarboxylic Acid

A alternative route involves thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid to yield the monocarboxylic acid. This intermediate is subsequently functionalized with an amine group and converted to the carboxamide.

Procedure

  • Step 1 : Heat spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 45 mmol) at 220°C for 30 minutes until CO₂ evolution ceases.

  • Step 2 : Isolate spiro[3.3]heptane-2-carboxylic acid (5.38 g, 65% yield).

  • Step 3 : Introduce the amine group via mesylation and ammonia substitution.

  • Step 4 : Perform amidation as described in Section 1.2.

Industrial-Scale Optimization

Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency by improving heat and mass transfer. A representative setup involves:

  • Reactor Type : Tubular flow reactor

  • Conditions : 50–100°C, residence time 10–30 minutes

  • Catalysts : Heterogeneous catalysts (e.g., immobilized lipases) for selective amidation.

Purity Control

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 10:1) for intermediate purification.

  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures to achieve >99% purity.

Comparative Analysis of Methods

MethodKey StepsYieldScalability
Carboxylic Acid RouteMesylation, amidation89%High
DecarboxylationThermal decarboxylation, amidation65%Moderate
Curtius RearrangementAcyl azide formation, rearrangement70%Low

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest interactions with cellular signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

Carboxamide vs.

Nitrile Derivatives: The nitrile (CN) group in 6-Aminospiro[3.3]heptane-2-carbonitrile hydrochloride offers metabolic stability and electrophilic reactivity, useful in prodrug strategies .

Aminomethyl Substitution: The aminomethyl (-CH₂NH₂) group in 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride introduces an additional basic site, which may influence pharmacokinetic properties like tissue penetration .

Pharmacological Potential

  • Carboxylic Acid Derivatives : Used as intermediates for protease inhibitors or kinase modulators due to their polarity and metal-chelating ability .
  • Methyl Esters : Serve as prodrugs, with ester hydrolysis in vivo releasing the active carboxylic acid .
  • Spirocyclic Amines: The 6-amino group in all derivatives is critical for binding to targets like G-protein-coupled receptors (GPCRs) or ion channels .

Q & A

Basic: What are the common synthetic routes for 6-aminospiro[3.3]heptane-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures starting with spirocyclic precursors. For example, a nine-step method using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material achieves an overall yield of 31%, with key steps including cyclization and functional group transformations . Optimization focuses on:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) during nucleophilic substitutions to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for ring closure and amidation steps .
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency in aryl amination reactions .

Advanced: How can stereochemical control be achieved during the synthesis of spirocyclic analogs like 6-aminospiro[3.3]heptane derivatives?

Stereochemical control is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Temporarily introducing chiral groups during cyclization to enforce specific conformations .
  • Asymmetric catalysis : Using enantioselective catalysts (e.g., Burkhard’s Pd-catalyzed amination) to generate sp³-hybridized stereocenters .
  • Crystallography-guided design : X-ray analysis of intermediates to validate stereochemistry and adjust reaction pathways .

Basic: What analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves spirocyclic strain and confirms substitution patterns (e.g., δ 3.5–4.5 ppm for NH₂ groups) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities (<0.5% by LC-MS) .
  • X-ray crystallography : Definitive proof of spirojunction geometry and hydrogen-bonding networks in the solid state .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms for spirocyclic compounds?

Conflicting mechanistic data (e.g., nucleophilic substitution vs. elimination pathways) can be addressed via:

  • Density functional theory (DFT) : Calculating activation energies for competing pathways to identify dominant mechanisms .
  • Reaction path sampling : Using software like ICReDD to simulate intermediates and transition states, narrowing experimental conditions .
  • Machine learning : Training models on published reaction datasets to predict optimal conditions for new derivatives .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Absorb spills with vermiculite, dispose as hazardous waste, and avoid aqueous drainage .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced: How does the spirocyclic scaffold influence the compound’s interaction with biological targets (e.g., kinases)?

The spiro structure imposes conformational constraints, enhancing binding selectivity. Key interactions include:

  • Hydrogen bonding : The carboxamide NH₂ group forms H-bonds with kinase active sites (e.g., CDK1/GSK-3β) .
  • Steric effects : The spirojunction restricts rotational freedom, mimicking transition states in enzymatic reactions .
  • Hydrophobic pockets : The bicyclic core occupies hydrophobic regions, improving affinity and reducing off-target effects .

Basic: How can researchers address low yields in the final amidation step of this compound?

Yield improvements require:

  • Coupling reagents : Use HATU or EDCI/HOBt for efficient carboxamide formation .
  • Purification : Gradient HPLC (C18 column, 5–95% acetonitrile/water) to isolate the product from unreacted amines .
  • Moisture control : Anhydrous conditions prevent hydrolysis of activated intermediates .

Advanced: What methodologies are used to assess environmental fate despite limited ecotoxicological data?

  • QSAR modeling : Predict biodegradation and toxicity using quantitative structure-activity relationships .
  • Microcosm studies : Simulate soil/water systems to track degradation products via LC-MS/MS .
  • Read-across analysis : Compare with structurally similar compounds (e.g., 8-aminospiro[4.5]decane HCl) to estimate bioaccumulation potential .

Basic: What are the key differences between 6-aminospiro[3.3]heptane derivatives and traditional amino acids in drug design?

  • Conformational rigidity : Spirocycles restrict backbone flexibility, enhancing target selectivity vs. flexible amino acids like GABA .
  • Metabolic stability : The bicyclic structure resists enzymatic degradation, improving pharmacokinetics .
  • Synthetic versatility : Functionalization at the 2-carboxamide position allows modular SAR studies .

Advanced: How can reaction kinetics and mechanistic studies inform scale-up strategies for this compound?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during scale-up .
  • In situ monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate concentrations in real time .
  • DoE (Design of Experiments) : Multi-variate optimization of temperature, stoichiometry, and residence time to maximize throughput .

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